![molecular formula C14H9O2P B14762640 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole CAS No. 236-17-9](/img/structure/B14762640.png)
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole is a heterocyclic compound that contains phosphorus, oxygen, and carbon atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole typically involves the cyclization of phenanthrene derivatives with phosphorus-containing reagents. One common method is the reaction of phenanthrene-9,10-diol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of this compound .
科学研究应用
2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
作用机制
The mechanism of action of 2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Phenanthro[9,10-d]imidazole: Known for its use in light-emitting materials and as a charge transport material.
Phenanthro[9,10-d]pyrazole: Used in the synthesis of fluorescent materials and as a ligand in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
236-17-9 |
|---|---|
分子式 |
C14H9O2P |
分子量 |
240.19 g/mol |
IUPAC 名称 |
phenanthro[9,10-d][1,3,2]dioxaphosphole |
InChI |
InChI=1S/C14H9O2P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8,17H |
InChI 键 |
YVHJBJVEOZPYLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2OPO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


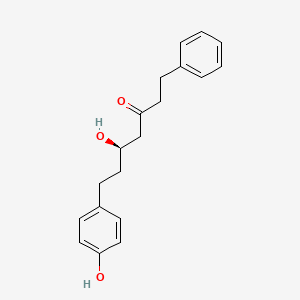
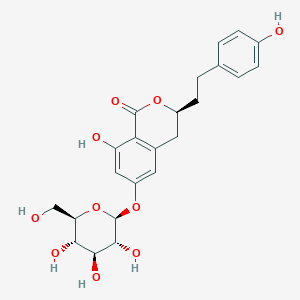
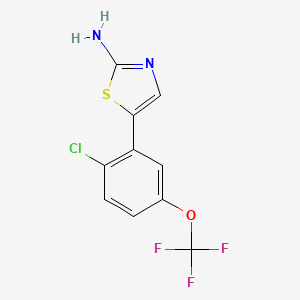
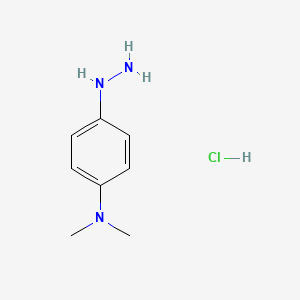

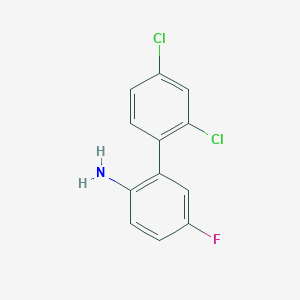
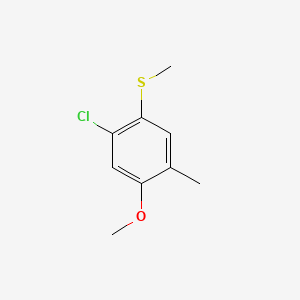

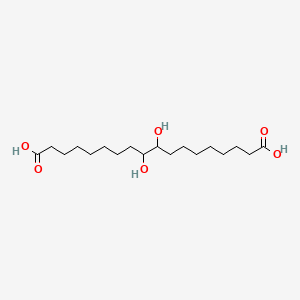

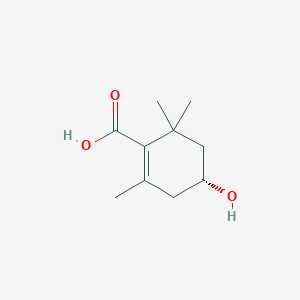
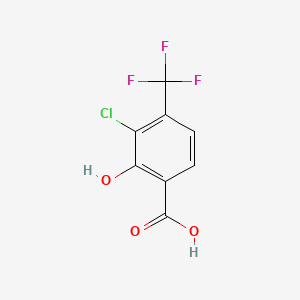
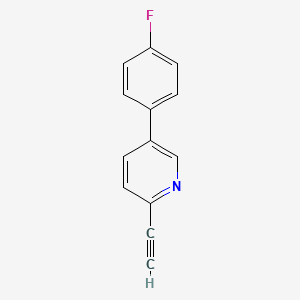
![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
